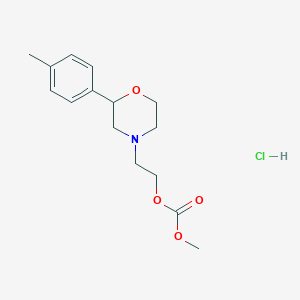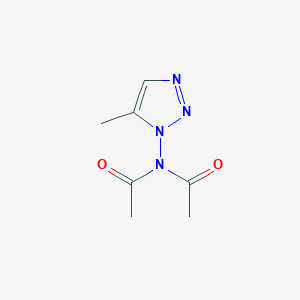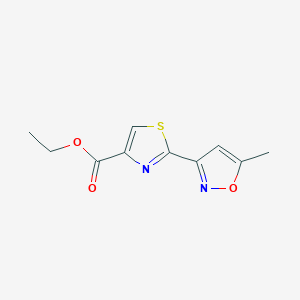
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Mécanisme D'action
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride inhibits carbonic anhydrase by binding to the active site of the enzyme and blocking its activity. This leads to a decrease in the production of bicarbonate and protons, which in turn affects the acid-base balance in the body.
Biochemical and Physiological Effects
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of tumor cells by affecting the pH balance in the tumor microenvironment. It has also been shown to decrease intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase in the eye. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations associated with the use of carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride in lab experiments. It can be toxic at high concentrations, which requires careful handling and storage. Additionally, its effects on other enzymes and physiological processes need to be carefully evaluated to avoid potential off-target effects.
Orientations Futures
There are several future directions for research on carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride. One area of research is the development of new carbonic anhydrase inhibitors with improved selectivity and potency. Another area of research is the evaluation of the effects of carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride on other physiological processes, such as bone resorption and renal function. Additionally, the potential use of carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride as a therapeutic agent for various diseases, such as glaucoma and cancer, needs to be further explored.
Méthodes De Synthèse
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride is synthesized by reacting methyl 2-(2-chloroethoxy)-4-methylbenzoate with morpholine in the presence of a base, followed by reaction with hydrochloric acid. The resulting compound is then purified by recrystallization.
Applications De Recherche Scientifique
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride is commonly used in scientific research as a potent inhibitor of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. This enzyme is involved in the regulation of acid-base balance in the body and plays a crucial role in various physiological processes, such as respiration, ion transport, and bone resorption.
Propriétés
Numéro CAS |
185759-11-9 |
|---|---|
Nom du produit |
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride |
Formule moléculaire |
C15H22ClNO4 |
Poids moléculaire |
315.79 g/mol |
Nom IUPAC |
methyl 2-[2-(4-methylphenyl)morpholin-4-yl]ethyl carbonate;hydrochloride |
InChI |
InChI=1S/C15H21NO4.ClH/c1-12-3-5-13(6-4-12)14-11-16(7-9-19-14)8-10-20-15(17)18-2;/h3-6,14H,7-11H2,1-2H3;1H |
Clé InChI |
QXLZNLDSJRBVSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)CCOC(=O)OC.Cl |
SMILES canonique |
CC1=CC=C(C=C1)C2CN(CCO2)CCOC(=O)OC.Cl |
Synonymes |
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)





![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)
![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)

